Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate
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Overview
Description
Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a methoxy group and a sulfooxy group attached to the phenyl ring, along with a propenoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate typically involves the esterification of the corresponding cinnamic acid derivative. One common method is the reaction of 3-[3-methoxy-4-hydroxyphenyl]prop-2-enoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The sulfonation of the methoxy group is then carried out using a sulfonating agent like chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester moiety can be reduced to form the corresponding alcohol.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate.
Reduction: Formation of 3-[3-methoxy-4-(sulfooxy)phenyl]propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[3-methylphenyl]prop-2-enoate: Similar structure but lacks the sulfooxy group.
3-[3-hydroxy-4-methoxyphenyl]prop-2-enoic acid: Contains a hydroxyl group instead of a methoxy group.
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but lacks the sulfooxy group.
Uniqueness
Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate is unique due to the presence of both methoxy and sulfooxy groups, which confer distinct chemical and biological properties. The sulfooxy group enhances its solubility in water and its potential for hydrogen bonding, while the methoxy group contributes to its stability and lipophilicity .
Properties
CAS No. |
651705-78-1 |
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Molecular Formula |
C11H12O7S |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
methyl 3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O7S/c1-16-10-7-8(4-6-11(12)17-2)3-5-9(10)18-19(13,14)15/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
BYHNTXKLKDHSRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC)OS(=O)(=O)O |
Origin of Product |
United States |
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